2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide
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Overview
Description
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of an amino group, a cyano group, and a trideuteriomethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can activate cyanodine receptors, leading to various biological effects . The compound’s ability to modulate these receptors makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-cyano-N,3-dimethylbenzamide: This compound shares a similar structure but lacks the trideuteriomethyl group.
2-amino-5-cyano-3-methyl-N-(methyl-d3)-benzamide: This compound is similar but contains a deuterium-labeled methyl group.
Uniqueness
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is unique due to the presence of the trideuteriomethyl group, which can provide insights into the compound’s metabolic pathways and enhance its stability in biological systems .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)/i2D3 |
InChI Key |
UOCPQZOXOQZEGV-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N |
Origin of Product |
United States |
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